
4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. This compound features a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a carboxylic acid group. The presence of the fluorine atom in the phenyl ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with methylamine to form 2-fluorophenylmethylamine. This intermediate is then subjected to cyclization with succinic anhydride to yield the desired pyrrolidine carboxylic acid. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like p-toluenesulfonic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the pyrrolidine ring provides structural stability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor .
Comparaison Avec Des Composés Similaires
- 4-(2-Fluorophenyl)-1-methylpyrrolidine-2-carboxylic acid
- 4-(2-Fluorophenyl)-1-ethylpyrrolidine-3-carboxylic acid
- 4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid
Comparison: 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which enhances its chemical stability and reactivity compared to its chlorinated or non-halogenated analogs. The methyl substitution on the pyrrolidine ring also contributes to its distinct pharmacological profile .
Propriétés
Formule moléculaire |
C12H14FNO2 |
|---|---|
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
4-(2-fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14FNO2/c1-14-6-9(10(7-14)12(15)16)8-4-2-3-5-11(8)13/h2-5,9-10H,6-7H2,1H3,(H,15,16) |
Clé InChI |
FXTYOZCCTHLMNV-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C(C1)C(=O)O)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


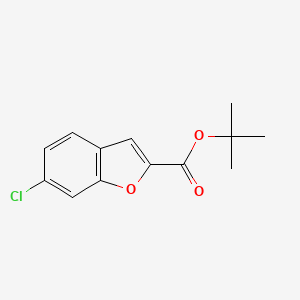
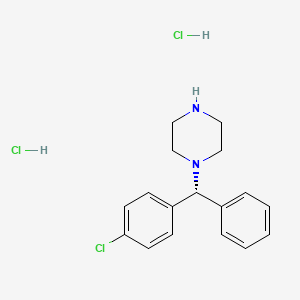
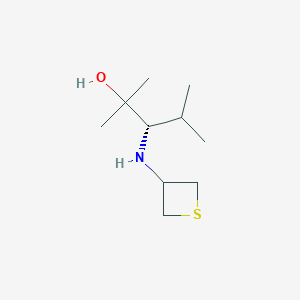
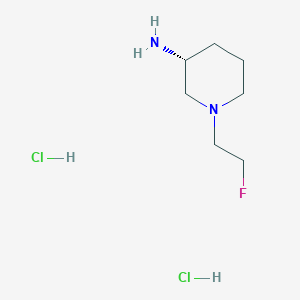
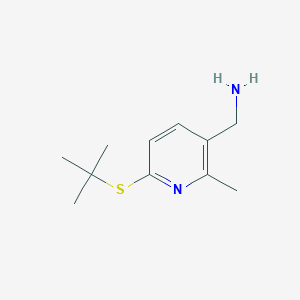
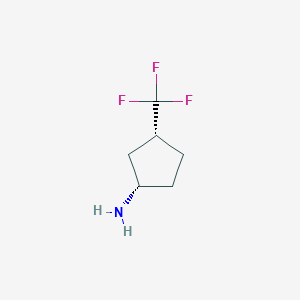
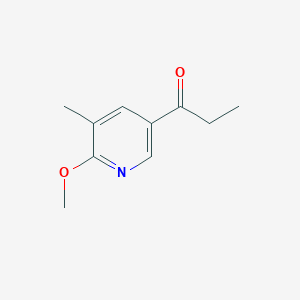
![3-Chlorofuro[2,3-b]pyridine](/img/structure/B15230369.png)
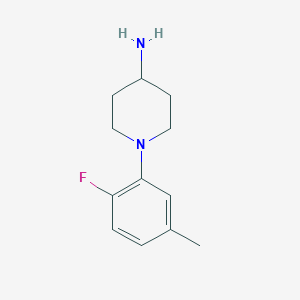
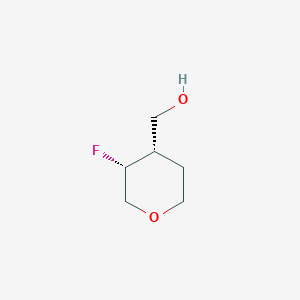
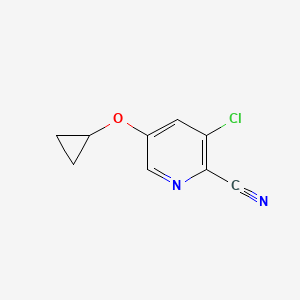
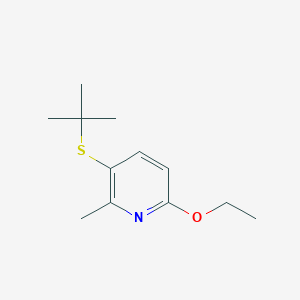
![5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B15230400.png)

